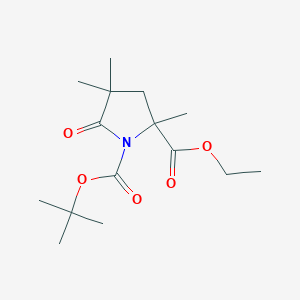1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate
CAS No.: 1001353-88-3
Cat. No.: VC2847012
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1001353-88-3 |
|---|---|
| Molecular Formula | C15H25NO5 |
| Molecular Weight | 299.36 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C15H25NO5/c1-8-20-11(18)15(7)9-14(5,6)10(17)16(15)12(19)21-13(2,3)4/h8-9H2,1-7H3 |
| Standard InChI Key | XFEXPUYIPCIZCE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C |
| Canonical SMILES | CCOC(=O)C1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C |
Introduction
Chemical Identity and Basic Properties
1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate belongs to the pyrrolidine class of heterocyclic compounds, specifically a substituted pyrrolidinone with dicarboxylate functionality. The compound features a 5-membered nitrogen-containing ring with specific functional groups that contribute to its chemical reactivity and potential applications in organic synthesis.
Table 1: Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1001353-88-3 |
| Molecular Formula | C₁₅H₂₅NO₅ |
| Molecular Weight | 299.36 g/mol |
| SMILES Code | O=C(C(CC1(C)C)(C)N(C(OC(C)(C)C)=O)C1=O)OCC |
| MDL Number | MFCD18711598 |
The compound features a pyrrolidine ring system with an oxo (ketone) group at position 5, creating a lactam structure. The nitrogen atom is substituted with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. Position 2 contains an ethyl ester function, while positions 2 and 4 are substituted with methyl groups, with an additional methyl at position 4, making it 4,4-dimethyl substituted .
The chemical reactivity is characteristic of compounds containing both ester and carbamate functionalities. The presence of the Boc group (tert-butoxycarbonyl) on the nitrogen atom makes it susceptible to acidic deprotection, a property often utilized in synthetic applications .
Applications and Research Uses
1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate is primarily utilized in laboratory settings for scientific research and development purposes. Its applications span several domains in organic and medicinal chemistry.
Table 3: Applications and Research Uses
| Application Area | Description |
|---|---|
| Chemical Building Block | Used as a versatile intermediate in multi-step organic synthesis |
| Pharmaceutical Research | Potential precursor in the development of bioactive compounds |
| Structure-Activity Relationship Studies | May serve in exploring the biological activity of pyrrolidinone derivatives |
| Synthetic Methodology Development | Model substrate for testing new reactions and transformations |
The compound is explicitly labeled for "scientific research and development only" in multiple sources, indicating its specialized use in laboratory environments rather than industrial or consumer applications .
Storage recommendations include keeping the container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage .
The compound is specifically designated for research purposes only, with explicit instructions that it cannot be used as a pharmaceutical, food component, or household item .
| Supplier | Typical Purity | Available Package Sizes | Reference |
|---|---|---|---|
| Combi-Blocks | 95% | 250 mg, 1 g | |
| RR Scientific | 98% | 1 g, 5 g, 10 g, 25 g, 100 g | |
| BLDpharm | Not specified | Various | |
| Ambeed | Not specified | Various |
Most suppliers provide authentication documents including Certificates of Analysis (CoA), Safety Data Sheets (SDS), and spectral data upon request .
Related Compounds and Structural Analogs
Several structural analogs of 1-tert-Butyl 2-ethyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate have been reported in the literature, differing primarily in substitution patterns, stereochemistry, or functional groups.
Table 6: Related Compounds
These related compounds demonstrate the structural diversity within this class of pyrrolidinone derivatives. They differ primarily in stereochemistry and substitution patterns, which likely leads to variations in their chemical reactivity and potential applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume